An In-depth Technical Guide to the Chemical Properties of N-(2-chloroethyl)-4-nitroaniline and Related Compounds
An In-depth Technical Guide to the Chemical Properties of N-(2-chloroethyl)-4-nitroaniline and Related Compounds
Disclaimer: This document provides a comprehensive overview of the known chemical properties, potential synthesis, and biological significance of N-(2-chloroethyl)-4-nitroaniline. It is important to note that specific experimental data for this compound is limited in publicly accessible scientific literature. Therefore, this guide also includes data on closely related and structurally similar compounds, such as N,N-bis(2-chloroethyl)-4-nitroaniline and 2-chloro-N-ethyl-4-nitroaniline, to provide a comparative context for researchers, scientists, and drug development professionals. All data for related compounds are clearly identified.
Introduction
N-(2-chloroethyl)-4-nitroaniline belongs to the family of nitroaniline derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, and the reactive chloroethyl moiety suggests potential applications as a chemical intermediate, a pharmacophore in drug design, or a molecule for studying chemical reactivity and reaction mechanisms. The general structure of nitro compounds has been associated with a range of biological activities, including antimicrobial and cytotoxic effects. This guide aims to consolidate the available information on the chemical and physical properties of N-(2-chloroethyl)-4-nitroaniline and its analogues, provide a plausible experimental protocol for its synthesis, and discuss its potential areas of application.
Chemical and Physical Properties
Due to the scarcity of experimental data for N-(2-chloroethyl)-4-nitroaniline, this section presents computed data for the closely related compound, N,N-bis(2-chloroethyl)-4-nitroaniline, and available data for 2-chloro-N-ethyl-4-nitroaniline. These tables are intended to provide an estimate of the expected properties of the target compound.
Table 1: Computed Physicochemical Properties of N,N-bis(2-chloroethyl)-4-nitroaniline [1]
| Property | Value |
| Molecular Formula | C10H12Cl2N2O2 |
| Molecular Weight | 263.12 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 262.027583 g/mol |
| Monoisotopic Mass | 262.027583 g/mol |
| Topological Polar Surface Area | 49.1 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 209 |
Table 2: Chemical Properties of 2-Chloro-N-ethyl-4-nitroaniline [2][3]
| Property | Value |
| CAS Number | 6085-93-4 |
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Experimental Protocols
3.1. Hypothetical Synthesis of N-(2-chloroethyl)-4-nitroaniline
The following is a proposed synthetic protocol for N-(2-chloroethyl)-4-nitroaniline, based on established chemical transformations for similar compounds. This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions.
Reaction Scheme:
4-nitroaniline → N-(2-hydroxyethyl)-4-nitroaniline → N-(2-chloroethyl)-4-nitroaniline
Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of 4-nitroaniline in a suitable solvent such as ethylene glycol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Heat the reaction mixture to 120-140°C and maintain for several hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
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Filter the solid product, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-hydroxyethyl)-4-nitroaniline.
Step 2: Chlorination of N-(2-hydroxyethyl)-4-nitroaniline
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In a well-ventilated fume hood, dissolve 1 mole of N-(2-hydroxyethyl)-4-nitroaniline in a dry, non-polar solvent such as dichloromethane or chloroform in a round-bottom flask.
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Cool the solution in an ice bath to 0-5°C.
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Slowly add a slight excess (e.g., 1.1 equivalents) of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the stirred solution. The addition should be dropwise to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by slowly adding ice-cold water to decompose any excess chlorinating agent.
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Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-(2-chloroethyl)-4-nitroaniline.
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Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Caption: Proposed two-step synthesis workflow for N-(2-chloroethyl)-4-nitroaniline.
Potential Biological Significance and Reactivity
The N-(2-chloroethyl) group is a known alkylating agent. This functional group can react with nucleophilic sites in biomolecules, such as DNA and proteins. The combination of the nitroaromatic core and the chloroethyl side chain in N-(2-chloroethyl)-4-nitroaniline suggests that it could act as a bioreductive alkylating agent. Such compounds are of interest in cancer research as they can be selectively activated in the hypoxic (low oxygen) environments often found in solid tumors.
Further research is warranted to synthesize N-(2-chloroethyl)-4-nitroaniline and evaluate its chemical stability, reactivity, and biological activity to determine its potential as a lead compound in drug discovery or as a tool for chemical biology research.
